Peripheral vs. Central GABAB Potency Selectivity Profile Compared to Baclofen
N-BAC (2-(4-chlorophenyl)-3-nitropropan-1-amine) demonstrates a fundamentally different tissue-selectivity profile from its parent compound, racemic baclofen. In the guinea-pig isolated ileum, N-BAC has an IC50 of 9.2 μM, making it approximately 2.2-fold less potent than baclofen (IC50 = 4.1 μM). In the vas deferens, a 3.3-fold difference is observed (IC50: 100 μM vs. 30 μM). Crucially, in central preparations, the potency gap widens dramatically: N-BAC is 20-fold weaker than baclofen in rat neocortical slices and 100-fold weaker in depressing hippocampal CA1 population spikes. This compound is a peripheral-preferring GABAB agonist, whereas baclofen is equipotent across tissues [1].
| Evidence Dimension | GABAB receptor agonist potency (IC50) in peripheral vs. central preparations |
|---|---|
| Target Compound Data | Guinea-pig ileum IC50 = 9.2 ± 0.3 μM; Vas deferens IC50 = 100 μM; Neocortex: 20-fold weaker than baclofen; Hippocampus: 100-fold weaker than baclofen |
| Comparator Or Baseline | Racemic baclofen: Ileum IC50 = 4.1 ± 1.3 μM; Vas deferens IC50 = 30 μM |
| Quantified Difference | 2.2-fold (ileum), 3.3-fold (vas deferens), 20-fold (neocortex), 100-fold (hippocampus) less potent than baclofen |
| Conditions | Guinea-pig isolated ileum and vas deferens (twitch contraction depression); rat neocortical slices (spontaneous discharge attenuation); rat hippocampal slices (evoked CA1 population spikes) |
Why This Matters
This is the primary differentiating feature: a researcher requiring peripheral GABAB activation with minimal central effects would select N-BAC over baclofen, which lacks this tissue selectivity.
- [1] Kerr DI, Ong J, Doolette DJ, Abbenante J, Prager RH. 3-amino-2-(4-chlorophenyl)-nitropropane is a new GABAB receptor agonist, more active peripherally. Eur J Pharmacol. 1993 May 19;236(2):239-45. doi:10.1016/0014-2999(93)90594-8. PMID: 8391459. View Source
